13-fluoro-5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one
Description
The compound 13-fluoro-5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one is a structurally complex molecule featuring:
Properties
IUPAC Name |
9-fluoro-3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-[1]benzothiolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O3S/c1-31-17-7-3-2-6-16(17)26-9-11-27(12-10-26)19(29)13-28-14-25-21-20-15(24)5-4-8-18(20)32-22(21)23(28)30/h2-8,14H,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFRDGKEOBCKAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C=NC4=C(C3=O)SC5=CC=CC(=C54)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 13-fluoro-5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the piperazine ring: This step involves the reaction of 2-methoxyphenylamine with a suitable piperazine precursor under controlled conditions.
Introduction of the fluorine atom: The fluorine atom is introduced through a fluorination reaction, typically using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).
Cyclization and thia-diazatricyclo formation: The final step involves the cyclization of the intermediate compounds to form the thia-diazatricyclo structure, which requires specific catalysts and reaction conditions.
Chemical Reactions Analysis
13-fluoro-5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.
Scientific Research Applications
13-fluoro-5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 13-fluoro-5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor of specific enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Containing Spiro Compounds ()
Compounds 13 and 14 from share a spiro-diazaspiro[4.5]decane-2,4-dione core with piperazine substituents. Key differences include:
- Substituent Variation : Compound 13 has a phenyl group, while 14 features a 3-chlorophenyl group. The target compound’s 2-methoxyphenyl group may improve lipophilicity and blood-brain barrier penetration compared to chlorophenyl analogs .
- Linker Chemistry: The target compound uses a 2-oxoethyl linker, whereas compounds 13/14 employ a propyl chain.
Table 1: Structural Comparison with Spiro Compounds
Aza-Oxa Heterocyclic Systems ()
Compounds 8b and 8c () are aza-oxa bicyclic systems with chlorinated aromatic rings. Comparisons include:
- Heteroatom Arrangement : The target compound’s 8-thia-3,5-diaza system contrasts with the 1-aza-2-oxa framework of 8b/8c. Sulfur’s larger atomic radius may alter electron distribution and binding kinetics .
- Halogen Effects : The target’s fluoro substituent vs. chloro in 8b/8c. Fluorine’s electronegativity may reduce metabolic oxidation compared to chlorine, extending half-life .
Table 2: Comparison with Aza-Oxa Compounds
| Feature | Target Compound | 8b/8c () |
|---|---|---|
| Heteroatoms | S, N | N, O |
| Aromatic Halogen | Fluoro (C13) | Chloro (C7/C8) |
| Ring System | Tricyclic | Bicyclic (naphtho/benzo-isoxazole) |
Fluoro-Piperazine Benzoxazoles ()
The 5-fluoro-6-(substituted phenyl-piperazin-1-yl)-benzoxazoles (7a–j, ) share:
Key Differences :
- Substituent Position : Fluorine at position 5 (benzoxazoles) vs. position 13 (target), affecting electronic interactions with biological targets.
Biological Activity
The compound 13-fluoro-5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one (hereafter referred to as "the compound") is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a fluorine atom and a piperazine ring, suggest various biological activities that warrant detailed exploration.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 434.5 g/mol. The structure includes a methoxyphenyl group and is characterized by its thia-diazatricyclo framework, which contributes to its biological activity.
The synthesis of the compound typically involves multi-step reactions that include the formation of the piperazine ring and the introduction of the fluorine atom through specific fluorination techniques. The mechanism of action is believed to involve interaction with various biological targets such as receptors or enzymes, potentially modulating their activity to exert therapeutic effects.
Antimicrobial Properties
Research indicates that compounds similar to this one may exhibit antimicrobial activity. For instance, studies have shown that piperazine derivatives can inhibit bacterial growth, suggesting that this compound could possess similar properties due to its structural components .
Anticancer Activity
The compound has been investigated for its potential anticancer properties. Preliminary studies suggest it may inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression. For example, compounds with similar piperazine structures have demonstrated cytotoxic effects on cancer cell lines .
Neuropharmacological Effects
Given the presence of the piperazine moiety, there is interest in exploring the compound's effects on the central nervous system. Piperazine derivatives are known to interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders .
Case Studies and Research Findings
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Cytotoxic effects on cancer cell lines | |
| Neuropharmacological | Potential modulation of neurotransmitter systems |
Recent Studies
- Antimicrobial Evaluation : A study evaluated various piperazine derivatives for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibitory effects, supporting further investigation into the compound's potential as an antimicrobial agent .
- Anticancer Research : In vitro studies on cancer cell lines have shown that compounds structurally related to this one can induce apoptosis and inhibit proliferation in various types of cancer cells. This suggests that our compound may share similar mechanisms and warrants further research into its anticancer efficacy .
- Neuropharmacological Studies : Investigations into similar piperazine-based compounds revealed their ability to modulate serotonin receptors, indicating potential applications in treating anxiety and depression disorders .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
